[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine
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Overview
Description
[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine is a chemical compound with the molecular formula C11H17N3. It is a derivative of piperidine and pyridine, which are both important heterocyclic compounds in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine typically involves the reaction of 3-pyridinecarboxaldehyde with 3-methylpiperidine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to obtain the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(3-Methyl-1-piperidinyl)-3-pyridinylamine: A closely related compound with similar structural features.
3-Methylpiperidine: A simpler derivative of piperidine.
3-Pyridinecarboxaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine is unique due to its specific combination of piperidine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
[6-(3-methylpiperidin-1-yl)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-3-2-6-15(9-10)12-5-4-11(7-13)8-14-12/h4-5,8,10H,2-3,6-7,9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKIIDCDVROYAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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